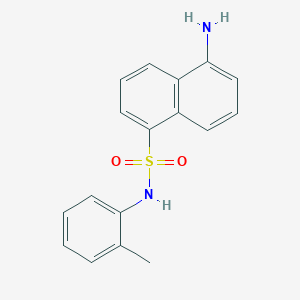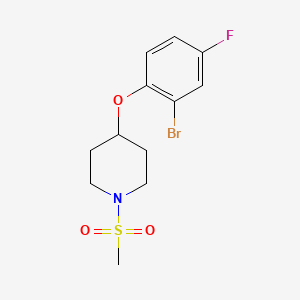
4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a phenoxy group that is further substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-fluorophenol with an appropriate base to form the phenoxy intermediate.
Substitution Reaction: The phenoxy intermediate is then reacted with piperidine under controlled conditions to introduce the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methanesulfonyl group.
Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperidine ring.
Scientific Research Applications
4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The presence of the methanesulfonyl group and the halogenated phenoxy group allows the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorophenol
- 2-Bromo-4-fluorobenzoic acid
- 3-(2-Bromo-4-fluorophenoxy)piperidinehydrochloride
Uniqueness
4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of properties that can be leveraged in various scientific and industrial contexts.
Properties
CAS No. |
647014-46-8 |
|---|---|
Molecular Formula |
C12H15BrFNO3S |
Molecular Weight |
352.22 g/mol |
IUPAC Name |
4-(2-bromo-4-fluorophenoxy)-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C12H15BrFNO3S/c1-19(16,17)15-6-4-10(5-7-15)18-12-3-2-9(14)8-11(12)13/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
XJWRAPBYJKIIPO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)

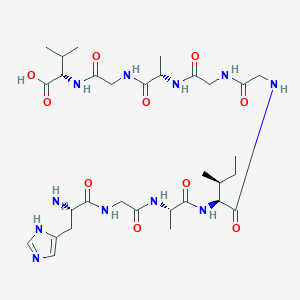
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
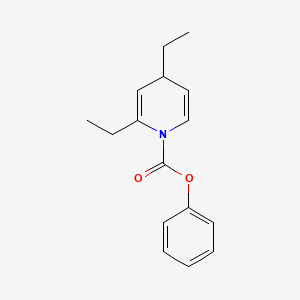
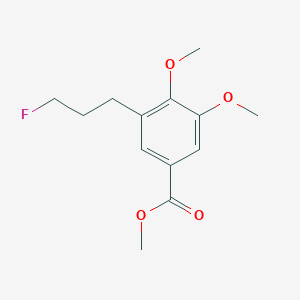
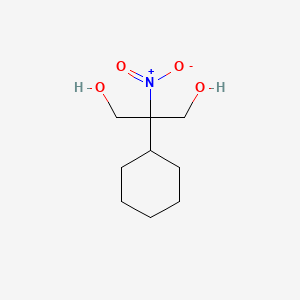
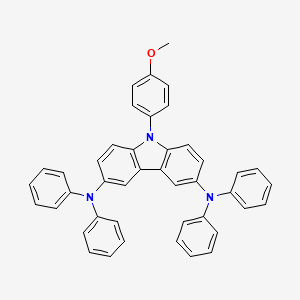
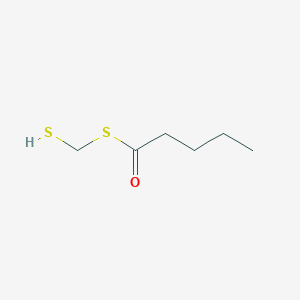
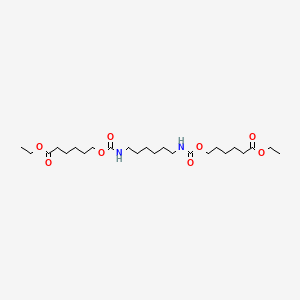
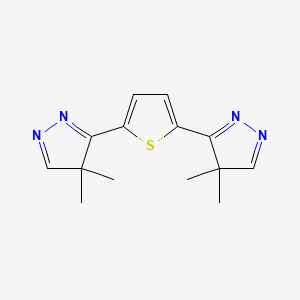
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
